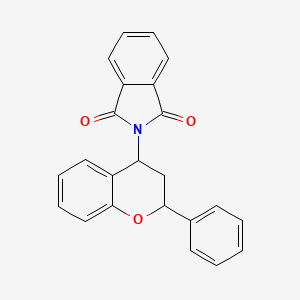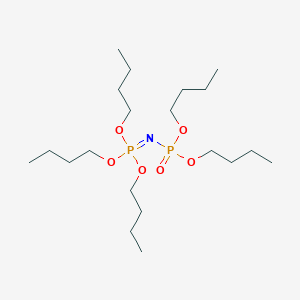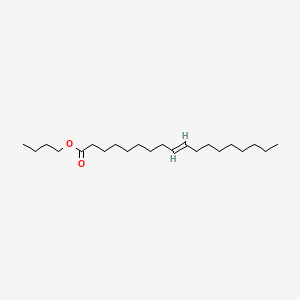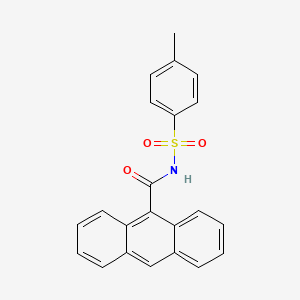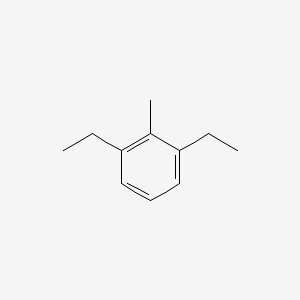
Benzene, 1,3-diethyl-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,3-diethyl-2-methyl-: is an organic compound with the molecular formula C11H16 . It is a derivative of benzene, where the benzene ring is substituted with two ethyl groups at positions 1 and 3, and a methyl group at position 2. This compound is also known by its systematic name, 1,3-diethyl-2-methylbenzene . It is a colorless liquid with a characteristic aromatic odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkylation of Benzene: One common method to synthesize 1,3-diethyl-2-methylbenzene is through the Friedel-Crafts alkylation of benzene. This involves the reaction of benzene with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include a temperature range of 0-50°C and an inert atmosphere to prevent oxidation.
Grignard Reaction: Another method involves the Grignard reaction, where benzene is first converted to phenylmagnesium bromide by reacting with magnesium in the presence of dry ether. This intermediate is then reacted with ethyl bromide and methyl bromide to form the desired product.
Industrial Production Methods: In industrial settings, the production of 1,3-diethyl-2-methylbenzene often involves the catalytic alkylation of benzene using ethylene and propylene in the presence of a zeolite catalyst. This method is preferred due to its high efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Electrophilic Aromatic Substitution: 1,3-diethyl-2-methylbenzene undergoes electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid and sulfuric acid yields nitro derivatives.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Hydrogenation of 1,3-diethyl-2-methylbenzene in the presence of a palladium catalyst can reduce the aromatic ring to form cyclohexane derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at temperatures around 50-60°C.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium at room temperature.
Reduction: Hydrogen gas (H2) with a palladium catalyst at elevated pressures and temperatures.
Major Products:
Nitration: Nitro-1,3-diethyl-2-methylbenzene.
Oxidation: 1,3-diethyl-2-methylbenzoic acid.
Reduction: 1,3-diethyl-2-methylcyclohexane.
Applications De Recherche Scientifique
Chemistry: 1,3-diethyl-2-methylbenzene is used as an intermediate in organic synthesis, particularly in the production of polymers and resins. It serves as a precursor for the synthesis of various aromatic compounds.
Biology and Medicine: While not commonly used directly in biological or medical applications, derivatives of 1,3-diethyl-2-methylbenzene are studied for their potential pharmacological properties.
Industry: In the industrial sector, 1,3-diethyl-2-methylbenzene is utilized in the manufacture of specialty chemicals, including plasticizers, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 1,3-diethyl-2-methylbenzene in chemical reactions typically involves the formation of a carbocation intermediate during electrophilic aromatic substitution. The benzene ring’s delocalized π-electrons interact with electrophiles, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the ring.
Comparaison Avec Des Composés Similaires
Toluene (Methylbenzene): A simpler derivative of benzene with a single methyl group.
Ethylbenzene: Benzene substituted with a single ethyl group.
1,3-Diethylbenzene: Benzene substituted with two ethyl groups at positions 1 and 3.
Uniqueness: 1,3-diethyl-2-methylbenzene is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and physical properties. The combination of these substituents provides distinct steric and electronic effects compared to other benzene derivatives.
Propriétés
Numéro CAS |
13632-95-6 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
1,3-diethyl-2-methylbenzene |
InChI |
InChI=1S/C11H16/c1-4-10-7-6-8-11(5-2)9(10)3/h6-8H,4-5H2,1-3H3 |
Clé InChI |
XZZNTLNFQVAKFD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


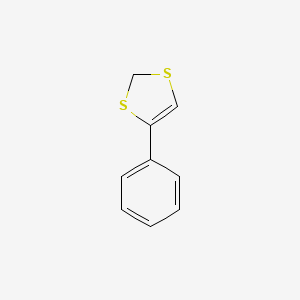
![Bicyclo[3.2.2]nonane-6,8-dione](/img/structure/B14714928.png)

![5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one](/img/structure/B14714939.png)
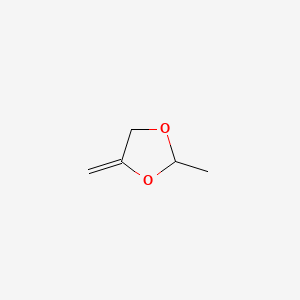




![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)
